molecular formula C22H22O5 B1193485 SKLB028

SKLB028

Cat. No. B1193485
M. Wt: 366.41
InChI Key: XJMCEQUUSGXSES-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SKLB028 is a millepachine analog which inhibits tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin.

Scientific Research Applications

Scientific Research and Evaluation

  • Bias in Research Grant Evaluation : Research by (Murray et al., 2016) highlights the systemic bias in the evaluation of research grant proposals, which can affect the funding and success of scientific research in smaller institutions. This is relevant in understanding the challenges faced in securing funding for research projects, including those related to compounds like SKLB028.

  • Value of Scientific Research : (Press, 2013) discusses the benefits of scientific research in understanding the universe and creating technologies for humanity. This perspective is significant for appreciating the potential impact of research on compounds like SKLB028.

  • Scientific Knowledge Theory (SKT) : (Mello, 2020) presents the SKT, a framework for understanding the production and evolution of scientific knowledge. This theory could provide a conceptual foundation for understanding the development of new compounds and their scientific implications.

Methodologies in Scientific Research

  • Experimental and Quasi-Experimental Designs : The study by (Rudd & Johnson, 2008) focuses on the importance of experimental designs in evaluating the effectiveness of educational programs. Similarly, rigorous experimental designs are crucial in the scientific research of pharmaceutical compounds.

  • Integration of Traditional Knowledge and Scientific Knowledge : Research by (Ragupathy et al., 2009) on integrating traditional knowledge with scientific knowledge in ethnobotany studies could provide insights into a holistic approach to researching compounds like SKLB028.

  • Scientific Knowledge Graph-driven Research Profiling : (Li et al., 2022) discuss a framework for accessing and profiling scientific knowledge, which could be applied to manage and interpret data related to SKLB028 research.

Application in Specific Fields

  • Operational Innovations in Healthcare : (Hong & Lee, 2018) examine the impact of innovations in the healthcare sector, which can be extrapolated to understand how new compounds like SKLB028 could influence healthcare practices.

  • Scientific Creativity in Education : (Hu & Adey, 2002) developed a test for measuring scientific creativity in students, emphasizing the importance of nurturing creativity in scientific research, which is applicable in developing innovative compounds.

properties

Product Name

SKLB028

Molecular Formula

C22H22O5

Molecular Weight

366.41

IUPAC Name

(E)-3-(3-Hydroxy-4-methoxyphenyl)-1-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)prop-2-en-1-one

InChI

InChI=1S/C22H22O5/c1-22(2)12-11-16-19(25-3)10-7-15(21(16)27-22)17(23)8-5-14-6-9-20(26-4)18(24)13-14/h5-13,24H,1-4H3/b8-5+

InChI Key

XJMCEQUUSGXSES-VMPITWQZSA-N

SMILES

O=C(C1=CC=C(OC)C2=C1OC(C)(C)C=C2)/C=C/C3=CC=C(OC)C(O)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SKLB-028;  SKLB 028;  SKLB028

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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